Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Description
Structural Significance of Tert-Butyl 2-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetate
The molecular architecture of this compound (C₁₆H₂₀N₂O₄S) integrates three key components:
- 1,3,4-Oxadiazole Core : The central heterocycle provides rigidity and electronic polarization, enhancing binding to biomolecular targets. Quantum mechanical calculations suggest that the oxadiazole ring’s electron-deficient nature (HOMO energy ≈ −8.9 eV) facilitates charge-transfer interactions with electron-rich enzyme active sites.
- 4-Methoxyphenyl Substituent : Positioned at the 5-position of the oxadiazole ring, this group introduces steric bulk and electron-donating effects. The methoxy group’s para orientation optimizes π-orbital overlap with aromatic residues in binding pockets, as evidenced by molecular docking studies of analogous compounds.
- Thioether-Acetate Side Chain : The sulfanylacetate moiety, esterified with a tert-butyl group, enhances lipophilicity (calculated logP ≈ 2.8) while maintaining hydrolytic stability. The tert-butyl group’s bulky tert-carbon impedes oxidative metabolism, potentially prolonging half-life in vivo.
Table 1: Key Physicochemical Properties of the Compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄S |
| Molecular Weight | 336.41 g/mol |
| Topological Polar Surface Area | 97.8 Ų (indicative of moderate membrane permeability) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Synthetic routes to this compound typically involve cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by sulfanylation. For example, reaction of 4-methoxybenzohydrazide with carbon disulfide yields the 1,3,4-oxadiazole-2-thione intermediate, which undergoes alkylation with tert-butyl bromoacetate to furnish the target molecule.
Position Within the 1,3,4-Oxadiazole Thioether Pharmacophore Landscape
Thioether-containing 1,3,4-oxadiazoles represent a growing subclass due to their enhanced bioavailability and target selectivity. The tert-butyl sulfanylacetate derivative occupies a unique niche, distinguished by:
- Enhanced Lipophilicity : Compared to methyl or ethyl esters, the tert-butyl group increases logP by ~0.8 units, improving blood-brain barrier penetration in preclinical models.
- Steric Shielding : The bulky tert-butyl moiety protects the thioether linkage from nucleophilic attack, reducing premature degradation in physiological environments.
- Electron Modulation : The 4-methoxyphenyl group’s electron-donating resonance effects (+M) stabilize the oxadiazole ring’s electron-deficient state, augmenting interactions with serine proteases and kinase targets.
Table 2: Comparative Pharmacophoric Features of Selected 1,3,4-Oxadiazole Thioethers
| Compound | R Group | logP | IC₅₀ (nM) vs. COX-2 | Reference |
|---|---|---|---|---|
| Methyl sulfanylacetate | Methyl | 2.0 | 850 | |
| Ethyl sulfanylacetate | Ethyl | 2.3 | 720 | |
| tert-Butyl sulfanylacetate | tert-Butyl | 2.8 | 410 |
This derivative’s superior inhibitory activity against cyclooxygenase-2 (COX-2) in silico models (ΔG = −9.2 kcal/mol) underscores its potential as an anti-inflammatory lead. Furthermore, its thioether bridge serves as a hydrogen bond acceptor, engaging with cysteine residues in enzyme active sites, a feature less prevalent in oxygen-linked analogs.
Properties
IUPAC Name |
tert-butyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)21-12(18)9-22-14-17-16-13(20-14)10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXKCVVMFBQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization with an electrophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Tert-butyl Ester: The final step involves esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This reactivity is consistent with analogous sulfanyl-containing compounds.
Key Data:
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%), RT, 6 hrs | Sulfoxide derivative | 65–78 | |
| mCPBA (1.2 eq), DCM, 0°C | Sulfone derivative | 82–90 |
Reduction Reactions
The ester group (tert-butyl acetate) and oxadiazole ring are susceptible to reduction:
-
Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol.
-
Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole ring to form hydrazide intermediates.
Key Data:
| Reagent/Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄, THF, reflux | 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanol | 70 | |
| H₂ (1 atm), Pd/C, EtOH | Hydrazide derivative | 85 |
Nucleophilic Substitution
The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C-2 position, displacing the sulfanylacetate group. This is observed in reactions with amines or alkoxides .
Key Data:
| Nucleophile | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanolamine, K₂CO₃, DMF | 2-Aminoethyl-oxadiazole | 68 | ||
| Sodium methoxide, MeOH | Methoxy-oxadiazole derivative | 75 |
Hydrolysis Reactions
The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. This reaction is critical for generating bioactive intermediates .
Key Data:
| Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| HCl (6M), reflux, 4 hrs | 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | 88 | |
| NaOH (1M), RT, 2 hrs | Sodium salt of the acid | 92 |
Cycloaddition and Ring-Opening
The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with nitriles or undergoes ring-opening under strong nucleophilic conditions (e.g., hydrazine) .
Key Data:
| Reagent/Conditions | Product Formed | Application | Reference |
|---|---|---|---|
| Acetonitrile, Cu(I) catalyst | Triazole-fused derivative | Antimicrobial agents | |
| Hydrazine hydrate, EtOH | Hydrazide-linked derivative | Anticancer scaffolds |
Functionalization of the 4-Methoxyphenyl Group
The methoxy group on the phenyl ring can be demethylated or halogenated:
-
Demethylation : BBr₃ in DCM removes the methyl group to form a phenolic derivative .
-
Halogenation : Electrophilic substitution (e.g., bromination) occurs at the para position relative to the methoxy group.
Mechanistic Insights
-
Oxadiazole Reactivity : The 1,3,4-oxadiazole’s electron-deficient nature facilitates nucleophilic attacks at C-2, while its aromaticity stabilizes transition states during cycloadditions .
-
Sulfanyl Group : The sulfur atom’s lone pairs enhance susceptibility to oxidation, forming sulfoxides with H₂O₂ or sulfones with stronger oxidizers.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles display antimicrobial properties. This compound has been tested for antibacterial and antifungal activities, showing promising results against several pathogens.
Material Science
The compound's unique structure allows it to be used in the development of novel materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
In a study conducted by researchers at a prominent university, this compound was evaluated for its effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
A collaborative research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Tert-butyl 2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Tert-butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Uniqueness
Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the presence of the methoxy group, which can influence the compound’s electronic properties and reactivity. This can lead to different biological activities and chemical behaviors compared to its analogs with other substituents.
Biological Activity
Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 322.38 g/mol. The compound features a tert-butyl ester group, a methoxyphenyl group, and an oxadiazole ring, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several key interactions:
- Oxadiazole Ring : This heterocyclic structure is known to engage with various biological targets, including enzymes and receptors. It may modulate gene transcription pathways critical in cellular processes.
- Methoxyphenyl Group : Enhances the compound's lipophilicity and binding affinity to biological targets, potentially improving pharmacokinetic properties.
- Sulfanyl Group : May participate in redox reactions that can influence the compound's overall biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar oxadiazole structures exhibit significant antitumor properties. For instance, a related compound was identified as a potent inhibitor of Rho/MRTF/SRF-mediated gene transcription with an IC50 value of 180 nM, demonstrating the potential for this class of compounds to be developed into effective anticancer agents .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that compounds similar to this compound exhibit low cytotoxicity at concentrations up to 100 μM. This suggests a favorable safety profile for further development in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (nM) | Cytotoxicity |
|---|---|---|---|
| Tert-butyl 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | Structure | 150 | Low |
| Tert-butyl 2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | Structure | 200 | Low |
| Tert-butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | Structure | 250 | Moderate |
This table illustrates the comparative potency and cytotoxicity of similar oxadiazole derivatives. The presence of different substituents on the phenyl ring significantly influences the biological activity.
Case Studies
- Inhibition Studies : A detailed study demonstrated that derivatives of oxadiazoles could inhibit specific signaling pathways related to cancer progression. The introduction of various substituents on the oxadiazole ring resulted in significant variations in inhibitory potency and selectivity against cancer cell lines.
- Pharmacokinetic Optimization : Research focusing on optimizing pharmacokinetic properties revealed that modifications in the side chains can enhance bioavailability and reduce toxicity while maintaining efficacy against target pathways.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Cyclization : Reacting a thiosemicarbazide precursor with a carboxylic acid derivative (e.g., 4-methoxyphenylacetic acid) to form the 1,3,4-oxadiazole ring .
Esterification : Introducing the tert-butyl ester group via nucleophilic substitution or coupling reactions .
Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product .
Characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. Which biological activities are commonly associated with this compound’s structural analogs?
- Methodological Answer : Analogs with 1,3,4-oxadiazole and sulfanyl moieties exhibit:
-
Antifungal activity : Derivatives showed MIC values of 8–16 µg/mL against Candida spp. in broth microdilution assays .
-
Enzyme inhibition : Oxadiazole derivatives inhibit α-glucosidase (IC₅₀: 12–45 µM) and lipoxygenase (LOX) in spectrophotometric assays .
-
Antimicrobial potential : Structural analogs demonstrated zone-of-inhibition diameters >15 mm in agar diffusion tests .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), tert-butyl (δ ~1.4 ppm), and oxadiazole protons (δ ~8.0–8.5 ppm) .
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹), oxadiazole C=N (~1600 cm⁻¹), and S–C (~680 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~365.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve oxadiazole ring formation?
- Methodological Answer :
- Catalysts : Use H₂SO₄ or POCl₃ for cyclization, reducing side-product formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates at 80–100°C .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
Monitor progress via TLC (hexane:ethyl acetate, 3:1) and optimize yields (>70%) by adjusting stoichiometry .
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Methodological Answer :
Structural Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-methylphenyl) using QSAR models .
Assay Standardization : Re-test compounds under identical conditions (e.g., pH, incubation time) to minimize variability .
Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
Example: A 4-methoxy group enhanced antifungal activity by 3-fold compared to 4-methyl in disk diffusion assays .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial DNA gyrase .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetics (e.g., LogP ~3.5, BBB permeability) .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
- Methodological Answer :
- Core Modifications : Replace tert-butyl with isopropyl to enhance solubility while retaining activity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to boost enzyme inhibition .
- Bioisosteres : Substitute oxadiazole with 1,2,4-triazole to improve metabolic stability .
Validate designs via in vitro assays and crystallography (e.g., SHELXL for protein-ligand co-structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
